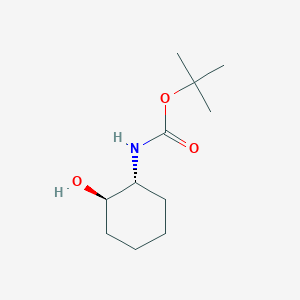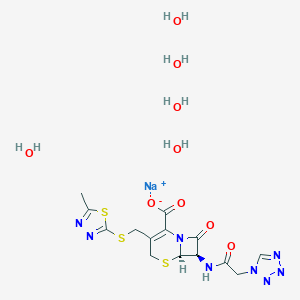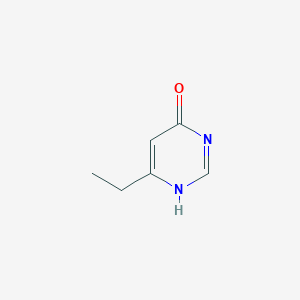![molecular formula C7H5N3O B053653 Pyrido[2,3-b]pyrazin-8-ol CAS No. 116598-86-8](/img/structure/B53653.png)
Pyrido[2,3-b]pyrazin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-b]pyrazin-8-ol is a heterocyclic organic compound with a pyridine and pyrazine ring fused together. This compound has gained significant attention in recent years due to its potential applications in drug discovery and development. Pyrido[2,3-b]pyrazin-8-ol has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism Of Action
The mechanism of action of Pyrido[2,3-b]pyrazin-8-ol is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties are mediated through the inhibition of NF-κB signaling pathway. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. Additionally, Pyrido[2,3-b]pyrazin-8-ol has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular metabolism.
Biochemical and Physiological Effects
Pyrido[2,3-b]pyrazin-8-ol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Pyrido[2,3-b]pyrazin-8-ol has been found to exhibit anti-microbial properties against various bacterial and fungal strains. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
One of the main advantages of Pyrido[2,3-b]pyrazin-8-ol is its broad range of biological activities. This makes it a promising candidate for drug discovery and development. It is also relatively easy to synthesize with high purity. However, one of the main limitations is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for research on Pyrido[2,3-b]pyrazin-8-ol. One direction is to further investigate its mechanism of action, particularly its interactions with the NF-κB signaling pathway and topoisomerase II. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer, diabetes, and inflammatory disorders. Additionally, future research could focus on optimizing its solubility and bioavailability, which could increase its potential as a therapeutic agent.
Synthesis Methods
Pyrido[2,3-b]pyrazin-8-ol can be synthesized through various methods. One of the most common methods is the reaction of 2,3-dichloropyridine with hydrazine hydrate, followed by cyclization with sodium ethoxide. Another method involves the reaction of 2-chloronicotinic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride. These methods have been optimized to obtain high yields of Pyrido[2,3-b]pyrazin-8-ol with high purity.
Scientific Research Applications
Pyrido[2,3-b]pyrazin-8-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Pyrido[2,3-b]pyrazin-8-ol has also been found to exhibit anti-microbial properties against various bacterial and fungal strains.
properties
CAS RN |
116598-86-8 |
|---|---|
Product Name |
Pyrido[2,3-b]pyrazin-8-ol |
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5H-pyrido[2,3-b]pyrazin-8-one |
InChI |
InChI=1S/C7H5N3O/c11-5-1-2-9-7-6(5)8-3-4-10-7/h1-4H,(H,9,10,11) |
InChI Key |
NZNZVVKYXXVNKG-UHFFFAOYSA-N |
SMILES |
C1=CNC2=NC=CN=C2C1=O |
Canonical SMILES |
C1=CNC2=NC=CN=C2C1=O |
synonyms |
Pyrido[2,3-b]pyrazin-8-ol (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)
![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)







